12H-Benzofuro[3,2-a]carbazole

Catalog No.
S6612753
CAS No.
1246308-85-9
M.F
C18H11NO
M. Wt
257.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12H-Benzofuro[3,2-a]carbazole

CAS Number

1246308-85-9

Product Name

12H-Benzofuro[3,2-a]carbazole

IUPAC Name

12H-[1]benzofuro[3,2-a]carbazole

Molecular Formula

C18H11NO

Molecular Weight

257.3 g/mol

InChI

InChI=1S/C18H11NO/c1-3-7-14-11(5-1)12-9-10-16-17(18(12)19-14)13-6-2-4-8-15(13)20-16/h1-10,19H

InChI Key

DERKMBVPWKXOHM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)OC5=CC=CC=C54

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)OC5=CC=CC=C54

The exact mass of the compound 12H-Benzofuro[3,2-a]carbazole is 257.084063974 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

12H-Benzofuro[3,2-a]carbazole is an organic compound that belongs to the class of fused heterocycles, specifically a benzofurocarbazole derivative. Its molecular formula is C18H11NC_{18}H_{11}N and it has a molecular weight of approximately 257.29 g/mol. The structure consists of a benzofuran moiety fused to a carbazole unit, which contributes to its unique electronic properties and potential applications in organic electronics and materials science. The compound exhibits significant fluorescence properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

  • The mechanism of action of 12H-Benzofuro[3,2-a]carbazole remains unknown due to limited research.
  • Benzofurocarbazoles, in general, are being explored for their potential applications in areas like organic electronics and medicinal chemistry [, ].
  • No safety information is currently available for 12H-Benzofuro[3,2-a]carbazole.
  • As with any unknown compound, it's advisable to handle it with appropriate laboratory safety precautions.
Typical of aromatic compounds, including:

  • Electrophilic Aromatic Substitution: This reaction allows for the introduction of substituents onto the aromatic rings.
  • Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls or carboxylic acids, enhancing its reactivity and potential applications .
  • Reduction: Reduction reactions can modify the electronic properties of the compound, potentially improving its performance in electronic applications.

Research indicates that 12H-Benzofuro[3,2-a]carbazole exhibits various biological activities. It has been studied for its potential as an antitumor agent and as a modulator of certain biological pathways. The compound's ability to interact with biological molecules makes it an interesting subject for pharmacological studies, particularly in cancer research .

The synthesis of 12H-Benzofuro[3,2-a]carbazole typically involves multi-step processes that may include:

  • Condensation Reactions: Combining benzofuran derivatives with carbazole precursors under specific conditions to form the fused structure.
  • Cyclization: Utilizing cyclization techniques to create the fused ring system from simpler precursors.
  • Functional Group Modifications: Post-synthetic modifications can be performed to enhance solubility or alter electronic properties for specific applications.

For example, one synthesis method involves reacting 2-(benzofuran-2-yl)-1H-indole with appropriate aldehydes under controlled conditions, followed by purification techniques such as column chromatography to isolate the desired product .

12H-Benzofuro[3,2-a]carbazole has several notable applications:

  • Organic Light-Emitting Diodes (OLEDs): Its fluorescence properties make it suitable for use as a host material or emitter in OLED technology.
  • Photovoltaics: The compound's electronic properties may be exploited in organic solar cells.
  • Sensors: Its ability to interact with light and other chemical species positions it well for use in sensor technologies.

Studies on the interactions of 12H-Benzofuro[3,2-a]carbazole with various biological systems have shown that it can act as an inhibitor of certain enzymes involved in drug metabolism. Specifically, it has been identified as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes in the body. This characteristic could influence its pharmacokinetics and therapeutic efficacy when used in medicinal chemistry applications .

Several compounds share structural similarities with 12H-Benzofuro[3,2-a]carbazole. Here are some comparable compounds along with their unique features:

Compound NameStructural FeaturesUnique Properties
12H-Benzofuro[2,3-a]carbazoleSimilar fused ring structureDifferent electronic properties affecting fluorescence
5H-Benzofuro[3,2-c]carbazoleVariation in the position of fusionEnhanced solubility and different reactivity
BenzothienocarbazoleContains sulfur in the structureDifferent photophysical properties
Naphtho[2,1-a]carbazoleLarger aromatic systemPotentially different interactions with biological targets

The uniqueness of 12H-Benzofuro[3,2-a]carbazole lies in its specific arrangement of atoms and electronic characteristics that provide distinct optical properties beneficial for various applications in materials science and biology.

XLogP3

5.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

257.084063974 g/mol

Monoisotopic Mass

257.084063974 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

Explore Compound Types